molecular formula C16H18N6O2S B11000282 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11000282
M. Wt: 358.4 g/mol
InChI Key: DICJVIUBFVPIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). CSF1R signaling is a critical driver for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) , which play a key role in promoting tumor growth, immunosuppression, and metastasis within the tumor microenvironment. By selectively targeting and inhibiting CSF1R, this compound provides researchers with a powerful tool to deplete TAMs and investigate the role of this specific cell population in cancer progression. Its primary research value lies in preclinical studies focused on immuno-oncology, where it is used to elucidate the complex interactions between the tumor and the immune system. This compound and its analogs have been investigated for their potential to modulate the tumor microenvironment and enhance the efficacy of other anticancer agents, including checkpoint inhibitors . Beyond oncology, it is also a valuable probe for studying diseases involving macrophage biology, such as inflammatory disorders and certain neurological conditions where microglia (the resident macrophages of the brain) are implicated. Its mechanism of action provides a direct means to test hypotheses concerning CSF1R-dependent pathways in vitro and in vivo.

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H18N6O2S/c23-14(17-16-21-20-15(25-16)11-5-4-10-24-11)8-3-7-13-19-18-12-6-1-2-9-22(12)13/h1-2,6,9,11H,3-5,7-8,10H2,(H,17,21,23)

InChI Key

DICJVIUBFVPIOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Triazolopyridine Formation

Thetriazolo[4,3-a]pyridine scaffold is typically constructed via cyclocondensation reactions between pyridine hydrazines and carbonyl-containing reagents. A method adapted from involves the reaction of 2-hydrazinopyridine derivatives with isothiocyanates or carboxylic acids under acidic conditions. For instance, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids in phosphorus oxychloride (POCl₃) under ultrasonic irradiation to yield triazolopyridines. This approach achieves cyclization via an addition-elimination mechanism, with POCl₃ acting as both a catalyst and dehydrating agent.

Example Protocol

  • Combine 2-hydrazino-3-chloropyridine (10 mmol) and 4-methoxybenzoic acid (50 mmol) in POCl₃ (15 mL).

  • Irradiate the mixture ultrasonically at 105°C for 3 hours.

  • Quench the reaction with ice water, basify to pH 8–9, and recrystallize the product from ethanol.

This method yields 70–85% of the triazolopyridine derivative, with the chloro and trifluoromethyl groups enhancing electrophilicity at the pyridine ring.

Preparation of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cyclodehydration of Carboxylic Acids with Thiosemicarbazide

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction proceeds through the formation of a thioamide intermediate, followed by intramolecular cyclization with the loss of water and hydrogen sulfide.

General Procedure

  • Mix tetrahydrofuran-2-carboxylic acid (1.2 mmol) with thiosemicarbazide (1 mmol) and PCl₅ (1.2 mmol).

  • Grind the solids at room temperature for 20–30 minutes.

  • Add aqueous NaOH to adjust pH to 8–8.2, filter the precipitate, and recrystallize from ethanol.

This method achieves yields exceeding 91% for 5-aryl-1,3,4-thiadiazol-2-amines. For the tetrahydrofuran-substituted analog, the use of tetrahydrofuran-2-carboxylic acid (synthesized via oxidation of tetrahydrofurfuryl alcohol) is critical.

Formation of the Butanamide Linker

Activation and Coupling of Carboxylic Acids

The butanamide linker is introduced via coupling the triazolopyridine-bound carboxylic acid with the thiadiazole amine. A two-step approach is employed:

  • Synthesis of 4-(Triazolo[4,3-a]pyridin-3-yl)butanoic Acid :

    • The triazolopyridine moiety is functionalized with a butanoic acid side chain through alkylation or Michael addition, followed by oxidation.

  • Activation to Acid Chloride :

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) in dichloromethane.

    • Example: 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid (5 mmol) reacts with SOCl₂ (10 mmol) at reflux for 2 hours.

  • Amide Bond Formation :

    • React the acid chloride with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF) using sodium bicarbonate as a base.

    • Stir the mixture at 0–5°C for 1 hour, then at room temperature overnight.

    • Filter and recrystallize the product from ethanol/water.

Optimization and Challenges

Regioselectivity in Triazolopyridine Synthesis

Ultrasonic irradiation improves reaction efficiency by enhancing mass transfer and reducing side reactions. However, the electron-withdrawing chloro group at position 3 of the pyridine ring directs cyclization to position 8, ensuring regioselectivity.

Solvent and Temperature Effects

  • POCl₃ vs. PCl₅ : POCl₃ is preferred for thiadiazole synthesis due to its lower toxicity, while PCl₅ offers higher yields in solid-phase reactions.

  • Temperature Control : Cyclodehydration reactions require temperatures between 80–150°C, with ultrasonic methods reducing reaction times from 12 hours to 3 hours.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : The triazolopyridine proton appears as a singlet at δ 8.84–8.73 ppm, while the tetrahydrofuran moiety shows multiplet signals at δ 3.91–4.20 ppm.

  • MS (ESI+) : Molecular ion peaks confirm the target compound’s molecular weight (e.g., m/z 457.2 [M+H]⁺).

Yield Comparison Table

StepReaction TypeReagentsYield (%)
1Triazolopyridine cyclizationPOCl₃, ultrasonic70–85
2Thiadiazole synthesisPCl₅, RT grinding91–95
3Amide couplingSOCl₂, NaHCO₃78–82

Chemical Reactions Analysis

Amide Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to its terminal amide group. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.

ConditionReagentsProductsYieldSource
Acidic (HCl)6M HCl, reflux, 6–8 hours4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid + 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine72–85%
Basic (NaOH)2M NaOH, 80°C, 4 hoursSame products as above68–78%

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid .

Triazole Ring Functionalization

Thetriazolo[4,3-a]pyridine moiety participates in nucleophilic substitutions and cycloadditions due to electron-deficient nitrogen centers.

Key Reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, substituting the N3 position.

  • Cycloaddition : Undergoes Huisgen 1,3-dipolar cycloaddition with acetylene derivatives under copper catalysis .

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hours3-Methyl-triazolo-pyridine derivative65%
CycloadditionPhenylacetylene, CuI, DIPEA, DMF, 80°C, 24hTriazole-fused bicyclic compound58%

Structural Impact : Alkylation enhances lipophilicity, while cycloadditions expand the heterocyclic framework for targeted bioactivity .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits electrophilic substitution and oxidation behavior:

Electrophilic Substitution

Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the C5 position.

ReagentsConditionsProductYieldSource
HNO₃ (conc.), H₂SO₄0°C, 2 hours5-Nitro-thiadiazole derivative40–50%

Oxidation

Controlled oxidation converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)RT, 6 hoursThiadiazole sulfoxide75%
KMnO₄ (aq.)60°C, 3 hoursThiadiazole sulfone82%

Applications : Sulfoxide/sulfone derivatives enhance metabolic stability and receptor-binding affinity .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable modular functionalization of the triazolo-pyridine core:

ReactionCatalysts/LigandsSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidBiaryl-triazolo-pyridine hybrid60–70%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaAryl halideN-Arylated derivative55–65%

Optimization : Microwave-assisted conditions (120°C, 30 minutes) improve yields by 15–20% compared to conventional heating .

Reduction Reactions

Selective reduction of the amide group to an amine is achievable using LiAlH₄:

ReagentsConditionsProductYieldSource
LiAlH₄ (excess)THF, reflux, 8 hours4-(triazolo[4,3-a]pyridin-3-yl)butanamine45%

Challenges : Over-reduction of the triazole or thiadiazole rings is minimized by stoichiometric control.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHTemperatureHalf-Life (Hours)Degradation PathwaySource
1.237°C2.5Amide hydrolysis
7.437°C48Minimal degradation

Implication : Acidic environments (e.g., gastric fluid) rapidly degrade the compound, necessitating enteric coatings for oral delivery .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to show efficacy against a range of bacterial strains and fungi. The incorporation of the tetrahydrofuran moiety may enhance solubility and bioavailability, further improving antimicrobial effectiveness .

Anticancer Potential

Studies have demonstrated that compounds with similar structural motifs possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, 1,3,4-thiadiazoles have been linked to the inhibition of tumor growth in various cancer models . The specific compound may exhibit similar activities, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The dual functionality of the compound could make it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in 2019, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on compounds similar to the target molecule and assessed their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that these compounds induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related analogs from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Selected Triazole-Thiadiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity References
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide C₁₇H₁₉N₇O₂S 401.45 Tetrahydrofuran-thiadiazole Not yet reported (structural analog)
3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Varies (4a-g) ~450–500 Benzofuran-pyrazole-triazolo-thiadiazole Antimicrobial (Gram± bacteria)
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide C₂₂H₁₈N₆OS₂ 446.55 Triazino-indole-thiazole Not reported (structural data)
N-(3-Ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide C₂₃H₂₆N₆O₂S 474.56 Thieno-triazolo-pyrimidine Anticancer (preliminary assays)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide C₁₅H₁₇N₇O₂S 359.40 Cyclopropyl-thiadiazole, methoxy-pyridazine Not reported (synthesis focus)

Key Observations:

Structural Diversity and Bioactivity: The benzofuran-pyrazole-triazolo-thiadiazole derivatives (e.g., 4a-g) exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, outperforming Chloramphenicol in some cases . The presence of oxygenated rings (e.g., THF in the target compound or methoxy groups in ’s analog) may enhance solubility but requires validation via pharmacokinetic studies .

Molecular Weight and Drug-Likeness: The target compound (MW 401.45) falls within the acceptable range for oral bioavailability (MW < 500).

Synthetic Accessibility: The target compound’s synthesis likely follows cyclocondensation routes similar to those in (one-pot reactions with minimal byproducts) . In contrast, thieno-triazolo-pyrimidines () require multi-step protocols, reducing scalability .

Biological Activity

The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C13H16N6O2SC_{13}H_{16}N_6O_2S. Its structure features a triazole ring fused with a pyridine moiety and a thiadiazole side chain. The tetrahydrofuran group enhances its solubility and bioavailability.

Key Properties

PropertyValue
Molecular Weight304.37 g/mol
LogP (octanol-water partition)1.98
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways . Further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

There is evidence to suggest that the compound may also exhibit anti-inflammatory properties. In animal models of inflammation, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This activity could be beneficial in treating inflammatory diseases.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to disease processes. For instance:

  • Enzyme Inhibition : The triazole moiety is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Receptor Modulation : The compound may also act as a modulator of various receptors involved in inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against clinical isolates. The results indicated that compounds with similar structures to This compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for certain strains .

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide?

  • Methodological Answer : The compound is synthesized via stepwise heterocyclic ring formation. For example:

Triazolo-pyridine core : Prepared by cyclocondensation of pyridine derivatives with hydrazine or amidrazones under reflux in toluene or DMF .

Thiadiazole-tetrahydrofuran moiety : Synthesized via nucleophilic substitution or cyclization of thiosemicarbazides with tetrahydrofuran-2-carboxylic acid derivatives, often using K₂CO₃ as a base .

Final coupling : The triazolo-pyridine and thiadiazole intermediates are linked via a butanamide spacer using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

  • Key Considerations : Purification involves column chromatography (silica gel) and recrystallization from ethanol/DMF mixtures to ensure >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques : ¹H/¹³C NMR for verifying proton environments and carbon frameworks. For example, the triazolo-pyridine protons typically resonate at δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm supramolecular interactions (e.g., CCDC deposition codes for analogous triazolo derivatives ).

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Studies against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) predict binding modes and affinity. Docking scores (e.g., Glide SP scores) correlate with antifungal activity .
  • MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, RMSD <2 Å) to prioritize derivatives for synthesis .
    • Data Contradictions : If docking predicts high affinity but in vitro assays show low activity, evaluate desolvation penalties or protein flexibility via free-energy perturbation (FEP) calculations .

Q. What strategies mitigate poor aqueous solubility of this compound during in vitro testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) to enhance solubility .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrofuran or butanamide moieties .
    • Validation : Measure solubility via HPLC-UV (λ = 254 nm) and compare partition coefficients (logP) before/after modification .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Libraries : Synthesize derivatives with variations in:
  • Triazolo-pyridine : Substituents at positions 3 and 7 (e.g., electron-withdrawing groups for enhanced metabolic stability ).
  • Thiadiazole : Replace tetrahydrofuran with other heterocycles (e.g., pyran or piperidine) to modulate lipophilicity .
  • Biological Assays : Test against fungal/bacterial panels (e.g., MIC ≤2 µg/mL for Candida albicans) and compare with computational predictions .

Q. How are contradictions between in silico predictions and experimental bioactivity resolved?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that invalidates docking results .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
    • Case Study : A derivative with strong docking affinity but low antifungal activity was found to undergo rapid N-dealkylation in plasma, prompting fluorination of the butanamide chain to block metabolism .

Experimental Design & Optimization

Q. What statistical approaches optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design identified refluxing toluene with 1.2 eq K₂CO₃ as optimal for thiadiazole formation (yield: 82% vs. initial 55%) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., time vs. yield) to identify global maxima .

Q. How is crystallographic data leveraged to improve potency?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Identify key intermolecular interactions (e.g., C–H···N hydrogen bonds in triazolo-pyridine crystals) to guide functionalization for enhanced target binding .
  • Torsion Angle Adjustments : Modify substituents to align with bioactive conformations observed in co-crystal structures (e.g., ±10° tolerance for optimal activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.